molecular formula C14H13N3O2 B11699527 N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide

N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide

Cat. No.: B11699527
M. Wt: 255.27 g/mol
InChI Key: OHQUVBAUMUZJBP-UHFFFAOYSA-N
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Description

N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C13H12N4O2 This compound is known for its unique structure, which includes a pyridine ring and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide typically involves the reaction of 4-methylbenzoyl chloride with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Research has explored its potential as an antifungal and antibacterial agent.

    Industry: It is used in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to antifungal and antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide is unique due to its specific combination of a pyridine ring and a carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit succinate dehydrogenase sets it apart from other similar compounds .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N'-(4-methylbenzoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C14H13N3O2/c1-10-4-6-11(7-5-10)13(18)16-17-14(19)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

OHQUVBAUMUZJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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